11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
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Overview
Description
Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. This compound is part of the glucocorticoid class of steroids, which are commonly used in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- typically involves multiple steps starting from simpler steroid precursors. One common method involves the microbial transformation of phytosterols into intermediate compounds, which are then chemically modified through a series of reactions including hydrolysis, decarboxylation, rearrangement, dehydration, and dehydrogenation .
Industrial Production Methods
Industrial production of this compound often employs a combination of microbial and chemical processes to achieve high yields and purity. The microbial process involves the use of engineered strains of Mycolicibacterium neoaurum to convert phytosterols into intermediate compounds, which are then subjected to chemical reactions to produce the final product .
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other corticosteroids and related compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Industry: Employed in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound exerts its effects by modulating the expression of cytokines, enzymes, and other proteins involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another synthetic corticosteroid with similar anti-inflammatory and immunosuppressive properties.
Dexamethasone: A widely used corticosteroid with potent anti-inflammatory effects.
Prednisolone: A commonly used corticosteroid for treating various inflammatory and autoimmune conditions.
Uniqueness
Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. This compound is often preferred in certain clinical settings due to its potency and duration of action.
Properties
CAS No. |
25121-04-4 |
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Molecular Formula |
C22H29ClO4 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16S,17R)-11-chloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-20(13,2)19(15)17(23)10-21(16,3)22(12,27)18(26)11-24/h6-7,9,12,15-17,19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19+,20-,21-,22-/m0/s1 |
InChI Key |
BMFNZMCBJPBGNF-JMDSDPCGSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)Cl)C |
Origin of Product |
United States |
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